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molecular formula C8H6N2O B048720 2-Hydroxyquinoxaline CAS No. 1196-57-2

2-Hydroxyquinoxaline

Cat. No. B048720
M. Wt: 146.15 g/mol
InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340528B2

Procedure details

To a stirred suspension of o-phenylenediamine (50 g, 462.9 mmol) in ethanol (200 mL), at rt was added a solution of ethyl glyoxalate in toluene (50%; 113 mL, 555.48 mmol) over a period of 45 min. After heating to 45° C. for 10 h, the mixture was left at rt under stirring. The precipitate was filtered and the residue was washed with water and dried to give 1H-quinoxalin-2-one as an off-white powder (63 g, 93%): 1H-NMR (300 MHz, d6-DMSO): δ=12.44 (1H, s), 8.19 (1H, s), 7.78 (1H, d), 7.55 (1H, dd), 7.32 (2H, m) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
113 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](OCC)(=O)[CH:10]=[O:11].C1(C)C=CC=CC=1>C(O)C>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:8]=[CH:9][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
113 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left at rt
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(C=NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340528B2

Procedure details

To a stirred suspension of o-phenylenediamine (50 g, 462.9 mmol) in ethanol (200 mL), at rt was added a solution of ethyl glyoxalate in toluene (50%; 113 mL, 555.48 mmol) over a period of 45 min. After heating to 45° C. for 10 h, the mixture was left at rt under stirring. The precipitate was filtered and the residue was washed with water and dried to give 1H-quinoxalin-2-one as an off-white powder (63 g, 93%): 1H-NMR (300 MHz, d6-DMSO): δ=12.44 (1H, s), 8.19 (1H, s), 7.78 (1H, d), 7.55 (1H, dd), 7.32 (2H, m) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
113 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](OCC)(=O)[CH:10]=[O:11].C1(C)C=CC=CC=1>C(O)C>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:8]=[CH:9][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
113 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left at rt
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(C=NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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